1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride

Description

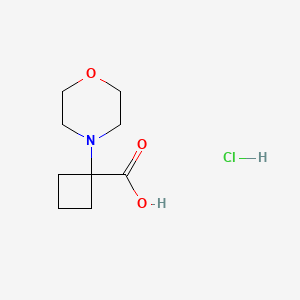

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived carboxylic acid functionalized with a morpholine group and a hydrochloride salt. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility through hydrogen bonding, while the cyclobutane ring balances conformational flexibility and steric constraints compared to smaller (cyclopropane) or larger (cyclopentane) rings . The hydrochloride salt likely improves stability and crystallinity, a common feature in pharmaceutical intermediates .

Properties

CAS No. |

2866353-69-5 |

|---|---|

Molecular Formula |

C9H16ClNO3 |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

1-morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H15NO3.ClH/c11-8(12)9(2-1-3-9)10-4-6-13-7-5-10;/h1-7H2,(H,11,12);1H |

InChI Key |

OXLJRGKBICRZJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C(=O)O)N2CCOCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the Cyclobutane-1-carboxylic Acid Core

A key precursor is 3-oxo-1-cyclobutane-carboxylic acid , which can be synthesized via a novel and scalable synthetic route involving mild conditions and inexpensive raw materials, as disclosed in Chinese patent CN101555205B. The method comprises three main steps:

This route avoids expensive or toxic reagents such as perosmic anhydride and 3-dibromoacetone, enabling cost-effective and scalable synthesis of the cyclobutane carboxylic acid intermediate.

Formation of Hydrochloride Salt

The final step involves salt formation by:

- Dissolving the morpholine-substituted cyclobutane carboxylic acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Addition of hydrochloric acid gas or aqueous HCl solution.

- Precipitation or crystallization of This compound .

- Isolation by filtration and drying.

Summary Table of Preparation Steps

Research Findings and Analysis

- The patented synthetic route for the cyclobutane carboxylic acid core is advantageous due to the use of inexpensive, commercially available starting materials and mild reaction conditions, which facilitate scale-up and cost control.

- Avoidance of hazardous reagents such as perosmic anhydride and expensive intermediates like 3-dibromoacetone enhances environmental and economic profiles.

- The multi-step synthesis requires careful control of reaction parameters such as temperature, reagent ratios, and reaction times to maximize yield and purity.

- Morpholine introduction is a critical step that may require tailored conditions depending on the nature of the activated intermediate; literature suggests nucleophilic substitution on acid chlorides or esters is effective.

- Formation of the hydrochloride salt improves the compound’s physicochemical properties, including solubility and stability, which is important for pharmaceutical applications.

Chemical Reactions Analysis

Amidation and Coupling Reactions

The carboxylic acid group undergoes amidation with primary or secondary amines under standard coupling conditions. A notable example involves its reaction with methyl 3-amino-4-fluorobenzoate in the presence of oxalyl chloride and triethylamine :

| Reaction Component | Details |

|---|---|

| Substrate | Methyl 3-amino-4-fluorobenzoate |

| Coupling Agent | Oxalyl chloride (3.9 mL, 45.0 mmol) and DMF (0.17 mL, 2.25 mmol) |

| Solvent | Dichloromethane (DCM) and tetrahydrofuran (THF) (1:1 ratio) |

| Yield | 80% |

| Product | Methyl 3-(1-(morpholin-4-yl)cyclobutane-1-carboxamido)-4-fluorobenzoate |

This reaction highlights its utility in synthesizing amide derivatives for medicinal chemistry applications .

Esterification

The carboxylic acid can be esterified via acid-catalyzed reactions with alcohols. For example, treatment with methanol and sulfuric acid produces the corresponding methyl ester, a precursor for further functionalization .

Acid Chloride Formation

Conversion to the acyl chloride intermediate is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is critical for nucleophilic acyl substitution reactions:

Ring-Opening Reactions

The cyclobutane ring exhibits strain-driven reactivity. Under oxidative conditions (e.g., with HTIB or iodonitrenes), ring contraction or β-fragmentation may occur, forming smaller cyclic or acyclic products .

Functionalization of the Morpholine Ring

The morpholine nitrogen can participate in:

-

Alkylation : Reacting with alkyl halides to form quaternary ammonium salts.

-

Oxidation : Using peroxides to generate morpholine N-oxide derivatives .

Comparative Reactivity with Analogues

Mechanistic Insights

Scientific Research Applications

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound that has a cyclobutane structure fused with a morpholine ring. The molecular formula for this compound is C9H16ClNO3 and it has a molecular weight of 221.6812 . The compound has a carboxylic acid functional group attached to the cyclobutane ring, which contributes to its reactivity and biological properties.

Scientific Research Applications

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid, including its hydrochloride form, is significant in medicinal chemistry due to the potential biological activities associated with the morpholine moiety.

Interaction Studies: Interaction studies often focus on its binding affinity with various biological targets. The morpholine ring can undergo nucleophilic substitutions and other transformations typical for heterocycles, enhancing its versatility in synthetic organic chemistry.

Glaucoma Management: Himani Goyal, MD, uses advanced techniques in glaucoma management . Case studies highlight a shift in treatment paradigms, especially for patients experiencing adverse effects from topical therapies .

Antimicrobial Research: Imidazole derivatives with morpholine have shown potential in inhibiting bacterial growth . For example, 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine-1,1-dioxide at a concentration of 8 μg/disc had inhibition zone diameters of 32 and 27 mm against metronidazole sensitive and resistant H. pylori strains, respectively .

Lactate Imaging: A chemical exchange saturation transfer (CEST) MRI method (LATEST) is used for non-invasive imaging of lactate . This method has applications in diagnosing and evaluating therapeutic responses in cancer, diabetes, cardiac, and musculoskeletal diseases .

Impact of Ring Size and Nitrogen Heterocycles: Variations in ring size and nitrogen heterocycles can impact the chemical behavior and biological properties of similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid | Piperidine instead of morpholine | Different nitrogen heterocycle affecting activity |

| 3-(Morpholin-2-yl)cyclopropane-1-carboxylic acid | Cyclopropane ring | Smaller ring size may alter reactivity |

| 2-(Morpholin-4-yl)propanoic acid | Propanoic acid backbone | Different chain length influencing solubility |

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkane Carboxylic Acid Derivatives

The following table compares 1-(morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride with analogs differing in ring size or substituents:

Key Findings :

- Ring Size Effects : Cyclopropane derivatives exhibit higher reactivity due to ring strain, while cyclopentane analogs trade strain for flexibility, impacting drug metabolism and bioavailability .

- Substituent Influence : Aromatic groups (e.g., 4-chlorophenyl) increase lipophilicity, whereas morpholine enhances aqueous solubility via hydrogen bonding .

- Salt Formation : Hydrochloride salts improve crystallinity and stability, critical for pharmaceutical manufacturing .

Functional Group Variations

Pyridinyl and Urea Derivatives

Sulfonimidoyl Analogs

- 1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid hydrochloride (supplier data) : The sulfonimidoyl group introduces sulfur-based polarity and chirality, differing significantly from morpholine’s electronic profile.

Biological Activity

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

This compound has been studied for its role as an inhibitor of the STING (Stimulator of Interferon Genes) pathway. The STING pathway is crucial for the immune response against viral infections and cancer. By inhibiting this pathway, the compound may modulate inflammatory responses and enhance immune system function against various diseases, including autoimmune disorders and cancers .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties by enhancing the production of type I interferons (IFNs), which are critical for antiviral defense. These compounds can inhibit viral replication and promote apoptosis in infected cells .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by modulating cytokine production. It can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are implicated in various inflammatory conditions . This activity suggests its potential use in treating inflammatory diseases.

Study on Antiviral Efficacy

In a recent study, this compound was tested against several viral strains. Results demonstrated that the compound significantly reduced viral loads in cultured cells, indicating its potential as a therapeutic agent against viral infections .

Evaluation of Anti-inflammatory Properties

Another study evaluated the anti-inflammatory properties of the compound in a mouse model of induced inflammation. The administration of this compound resulted in a marked decrease in inflammatory markers and improved clinical scores in treated animals compared to controls .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antiviral | Inhibition of viral replication | Activation of type I IFNs |

| Anti-inflammatory | Reduction in cytokine levels | Inhibition of IL-6 and TNF-alpha |

| Immune modulation | Enhanced T cell activation | STING pathway inhibition |

Q & A

Q. Optimization Tips :

- Monitor reaction pH to avoid decomposition of the morpholine moiety.

- Use catalytic additives (e.g., DMAP) to enhance coupling efficiency.

- Characterize intermediates via TLC or LC-MS to track progress .

Basic: How should researchers handle and store this compound to ensure stability?

Q. Answer :

- Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to avoid aerosol inhalation .

- Storage : Seal containers under inert gas (N₂/Ar) and store at 2–8°C in a desiccator. Avoid exposure to moisture or strong oxidizers .

- Stability Data : Analogous morpholine derivatives (e.g., 4-(1-cyclopenten-1-yl)morpholine) degrade under prolonged light exposure; conduct stability studies via accelerated aging tests (40°C/75% RH for 6 months) .

Advanced: What analytical techniques are critical for confirming the structural integrity of this compound?

Q. Answer :

Contradiction Note : Discrepancies in melting points (e.g., 247–251°C for similar morpholine salts) may arise from polymorphic forms; use DSC to resolve .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound?

Answer :

Reported solubility variations often stem from:

pH Dependency : The hydrochloride salt’s solubility increases in alkaline buffers (e.g., PBS pH 7.4) due to deprotonation. Test solubility across pH 1–10 using potentiometric titration .

Co-Solvent Effects : For in vivo studies, use DMSO/water mixtures (≤5% DMSO) to enhance solubility while avoiding cytotoxicity. Pre-filter solutions (0.22 µm) to remove particulates .

Polymorphism : Screen for hydrates or solvates via XRPD. For example, hydrate forms of similar compounds show 10–20% lower aqueous solubility than anhydrous forms .

Basic: What are the key safety hazards associated with this compound, and how should spills be managed?

Q. Answer :

- Hazards : Irritant (skin/eyes), possible respiratory sensitizer. Morpholine derivatives may release toxic gases (e.g., NOₓ, HCN) under combustion .

- Spill Management :

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Q. Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs). Morpholine’s oxygen may form hydrogen bonds with Asp113 in µ-opioid receptors .

- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (LogP ~1.5–2.5) and CYP3A4 metabolism. Validate with in vitro hepatocyte assays .

- QSAR Analysis : Compare with cyclopropane analogs (e.g., 1-(4-bromophenyl)cyclopropane-1-amine hydrochloride) to correlate structural features (e.g., ring strain) with activity .

Basic: What strategies are recommended for achieving >95% purity in the final product?

Q. Answer :

Recrystallization : Use ethanol/water (1:3) with slow cooling to isolate high-purity crystals.

Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities.

Ion-Exchange Resins : Remove residual HCl using Amberlyst A26 (OH⁻ form) .

Q. Quality Control :

- Validate purity via ¹H NMR (integration of impurities <5%) and HPLC (area % ≥95%) .

Advanced: How can researchers design experiments to investigate the compound’s stability under physiological conditions?

Q. Answer :

Simulated Gastric Fluid (SGF) : Incubate at 37°C in 0.1N HCl (pH 1.2) for 24h; analyze degradation via LC-MS.

Plasma Stability : Mix with human plasma (1:1 v/v) at 37°C; quench with acetonitrile and quantify parent compound loss.

Forced Degradation : Expose to UV light (254 nm) or H₂O₂ (3%) to identify photo/oxidative byproducts .

Key Finding : Morpholine rings are prone to N-oxidation; monitor for m/z +16 (M+O) peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.